12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
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Overview
Description
12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a complex organic compound that belongs to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, photochemistry, and material science. This particular compound features a chlorophenyl group, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of appropriate precursors such as 9-chloroacridine with a CH-acid (e.g., malononitrile, ethyl cyanoacetate) under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Final Cyclization and Functionalization: The final step involves cyclization and functionalization to obtain the desired tetrahydrobenzo[a]acridin-11(7H)-one structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acridine derivatives.
Scientific Research Applications
12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and antiviral activities.
Photochemistry: The compound’s fluorescent properties make it useful in photophysical and photochemical studies.
Material Science: It can be used in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one involves its interaction with biological macromolecules:
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A fluorescent dye used in microscopy and flow cytometry.
9-chloroacridine: A precursor in the synthesis of various acridine derivatives.
Acridine-9-carboxylic acid: Known for its anticancer properties.
Uniqueness
12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is unique due to its specific structural features, such as the chlorophenyl group and the tetrahydrobenzo[a]acridin-11(7H)-one core, which contribute to its distinct chemical reactivity and biological activities.
Properties
Molecular Formula |
C25H22ClNO |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
12-(2-chlorophenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
InChI |
InChI=1S/C25H22ClNO/c1-25(2)13-20-24(21(28)14-25)23(17-9-5-6-10-18(17)26)22-16-8-4-3-7-15(16)11-12-19(22)27-20/h3-12,23,27H,13-14H2,1-2H3 |
InChI Key |
QLPRWVNIPWZEEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=CC=C5Cl)C(=O)C1)C |
Origin of Product |
United States |
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